potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate

Descripción

Overview of D-Saccharic Acid Derivatives and Monopotassium Salts in Chemical Science

D-saccharic acid, also known as D-glucaric acid, is an aldaric acid derived from the oxidation of D-glucose (B1605176). wikipedia.org Its derivatives are a class of compounds that have garnered considerable attention for their potential applications. For instance, D-glucaric acid has been explored as a building block for polymers like new nylons and hyperbranched polyesters. The salts of saccharic acid are referred to as saccharates or glucarates. wikipedia.org

Monopotassium salts are inorganic compounds that contain one potassium ion. A well-known example is monopotassium phosphate (B84403) (KH2PO4), a soluble salt of potassium and the dihydrogen phosphate ion. nih.gov It serves as a source of phosphorus and potassium and is utilized as a buffering agent. nih.gov Similarly, monopotassium phosphite (B83602) (KH2PO3) is another inorganic salt used in agriculture. wikipedia.org In the context of organic chemistry, phosphoenolpyruvic acid monopotassium salt is a key intermediate in metabolic pathways. thermofisher.com These examples highlight the diverse roles that monopotassium salts play in various chemical and biological systems.

Historical Development of Synthesis and Early Research Perspectives

The synthesis of D-saccharic acid, the precursor to potassium bisaccharate, has been documented for over a century. A common method involves the oxidation of carbohydrates like D-glucose with nitric acid. google.com Early methods described by Kiliani in 1925 reported yields of around 23-25% of the theoretical value for the oxidation of rice starch. google.com Later developments focused on improving these yields by carefully controlling reaction conditions such as temperature and the molar ratio of reactants. google.com

The recovery of D-saccharic acid from the reaction mixture often involves its precipitation as potassium bisaccharate. This is achieved by adjusting the pH of the solution, which causes the potassium acid saccharate to crystallize. google.com Early research recognized the compound's limited solubility in cold water, a property that facilitates its separation and purification. chemicalbook.com

Current Academic Significance and Emerging Research Trajectories for Potassium Bisaccharate

In recent years, potassium bisaccharate has emerged as a compound of interest in advanced materials science, particularly in the field of perovskite solar cells (PSCs). researchgate.netresearchgate.net Research has demonstrated that potassium bisaccharate can act as a multifunctional interfacial chemical bridge between the electron transport layer and the perovskite layer in these solar cells. researchgate.netresearchgate.net

Furthermore, research is exploring the conversion of D-saccharic acid potassium salt into other valuable chemicals. For example, it can be converted to 3-iodoadipic acid, a platform chemical that can then be used to produce adipic acid and its derivatives. researchgate.net This highlights the potential of potassium bisaccharate as a renewable feedstock for the chemical industry.

Interactive Data Table: Properties of Potassium Bisaccharate

| Property | Value | Source |

| Chemical Formula | C6H9KO8 | alfa-chemistry.com |

| Molecular Weight | 248.23 g/mol | alfa-chemistry.com |

| CAS Number | 576-42-1 | ontosight.aialfa-chemistry.com |

| IUPAC Name | potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | ontosight.aialfa-chemistry.com |

| Melting Point | 188 °C (decomposes) | dakenchem.comchemsrc.com |

| Appearance | Light, off-white powder | chemicalbook.com |

| Solubility | Slightly soluble in cold water; soluble in hot water | chemicalbook.com |

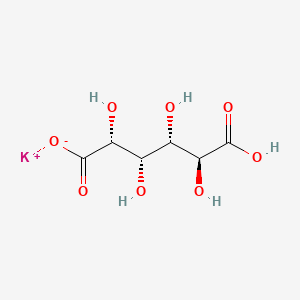

Structure

2D Structure

Propiedades

Número CAS |

576-42-1 |

|---|---|

Fórmula molecular |

C6H9KO8 |

Peso molecular |

248.23 g/mol |

Nombre IUPAC |

potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |

Clave InChI |

UBYZGUWQNIEQMH-SBBOJQDXSA-M |

SMILES isomérico |

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[K+] |

SMILES canónico |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |

Otros números CAS |

576-42-1 |

Descripción física |

White to off-white powder; [GFS Chemicals MSDS] |

Sinónimos |

potassium hydrogen D-glucarate potassium hydrogen glucarate |

Origen del producto |

United States |

Methodologies for Potassium Bisaccharate Synthesis and Process Optimization

Chemical Oxidation Pathways for D-Saccharic Acid Monopotassium Salt Production

The primary method for producing potassium bisaccharate involves the oxidation of the terminal aldehyde and primary alcohol groups of a carbohydrate to carboxylic acids.

The oxidation of carbohydrates using nitric acid is a well-established, albeit challenging, method for producing D-saccharic acid, which is then isolated as its more stable and easily purified monopotassium salt, potassium bisaccharate. nih.govacs.orglu.se Glucose is the most common starting material for this process. rsc.org The reaction involves treating D-glucose (B1605176) with nitric acid, which oxidizes both the C1 aldehyde group and the C6 primary alcohol group to form D-saccharic acid. rsc.org

This oxidation pathway is known to produce moderate yields, often less than 50%, due to competing side reactions that lead to the formation of by-products such as gluconic, 5-ketogluconic, tartaric, and oxalic acids. nih.gov Research has focused on optimizing reaction conditions to maximize the yield of the desired product. Key parameters include the mole ratio of reactants, temperature, and reaction time. For instance, using a mole ratio of 1:8 of glucose to nitric acid has been shown to increase the yield, whereas a ratio of 1:3 lowers it. nist.govnih.gov Furthermore, some processes have found that common metal oxidation catalysts, such as those based on vanadium and molybdenum, can actually lower the yield of saccharic acid. nih.gov

The method is also applicable to other carbohydrates, including starch, which can be oxidized by nitric acid to produce potassium bisaccharate. nist.govnih.gov Historical processes have detailed the oxidation of rice starch, achieving yields of 23-25% of the theoretical maximum. nist.govnih.gov

5-Ketogluconic acid is a known by-product of the nitric acid oxidation of glucose, indicating it is an intermediate in the complex reaction pathway. nih.gov While this compound can be produced in high yields through biotechnological methods, such as the fermentation of glucose by Gluconobacter oxydans, its use as a starting material for an indirect synthesis of potassium bisaccharate is not a well-established route. nih.govwur.nl The literature on the further chemical oxidation of 5-ketogluconic acid often focuses on its conversion to other valuable chemicals. For example, the oxidation of 5-keto-gluconic acid can lead to cleavage of the carbon skeleton, yielding smaller dicarboxylic acids like L-tartaric acid and xylo-trihydroxyglutaric acid. acs.orgnih.gov Consequently, an indirect pathway from isolated 5-ketogluconic acid to D-saccharic acid is not a commonly reported synthetic strategy.

Advanced Precipitation and Isolation Techniques for Potassium Bisaccharate

The recovery of D-saccharic acid from the oxidation reaction mixture is challenging because the acid itself does not readily crystallize. nih.gov Therefore, it is typically converted to a salt to facilitate its isolation. The monopotassium salt, potassium bisaccharate, is particularly useful due to its crystalline nature and lower solubility compared to the dipotassium (B57713) salt.

A key technique for isolating potassium bisaccharate involves the controlled precipitation from a solution of dipotassium saccharate. nist.gov This process begins after the initial nitric acid oxidation is complete. The reaction liquor is first neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to a pH of around 9.0-10.0. nist.govnih.gov This step converts the D-saccharic acid into its highly soluble dipotassium saccharate form and ensures the conversion of any saccharolactone by-product into the soluble salt. nist.gov

Following this, the "half-acidification" is performed by carefully adding a strong mineral acid, typically nitric acid, back into the solution with stirring. nist.govnih.gov The pH is adjusted to a specific acidic range, generally between 3.4 and 3.6. nist.gov At this critical pH, the less soluble potassium bisaccharate (the half-acid salt) selectively crystallizes out of the solution, often almost immediately. nist.gov The mixture is typically cooled and allowed to stand to maximize the yield of the crystalline precipitate. nih.gov

Once the potassium bisaccharate has been precipitated, it is separated from the reaction mixture by filtration or centrifugation. nist.gov To achieve high purity, the crystalline product is washed. A common and effective method involves washing the crystals with 30% aqueous ethyl alcohol or cold water. nist.govnih.gov This washing step removes residual nitric acid and other soluble impurities, yielding a product with a purity of 97% to 100%. nist.gov

More advanced techniques have been investigated to improve the purification process, particularly for removing the nitric acid used in the oxidation step. These methodologies include diffusion dialysis and nanofiltration, which can be employed to effectively separate the product from the acid before the precipitation step. nih.gov

Catalytic Approaches in Potassium Bisaccharate Synthesis

While traditional metal catalysts have been found to be detrimental to the nitric acid oxidation of glucose to saccharic acid, a different type of catalytic approach has been developed to improve the process. nih.gov This involves using oxygen as a terminal oxidant to regenerate the nitric acid in a closed system. nih.gov

Principles of Green Chemistry Applied to Potassium Bisaccharate Production

The production of potassium bisaccharate, a derivative of D-glucaric acid, is increasingly being viewed through the lens of green chemistry. The focus is on developing sustainable and environmentally benign processes that minimize waste and maximize efficiency. Traditional methods, often relying on strong oxidizing agents like nitric acid, are effective but pose significant environmental challenges, including the production of hazardous byproducts and greenhouse gases. soci.org Consequently, modern research efforts are directed towards cleaner, catalytic routes that adhere to the principles of green chemistry.

Strategies for Maximizing Atom Economy in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. In the synthesis of potassium bisaccharate, which is derived from the oxidation of glucose, the choice of oxidant and reaction pathway significantly impacts the atom economy.

The traditional synthesis of glucaric acid using nitric acid, for example, suffers from poor atom economy due to the formation of various byproducts, including nitrogen oxides (NOx). soci.org To improve this, catalytic oxidation methods are being explored.

Catalytic Oxidation Routes and Atom Economy:

The catalytic oxidation of glucose to glucaric acid can be represented by the following general equation:

C₆H₁₂O₆ + O₂ → C₆H₁₀O₈ + H₂O

In this idealized reaction, the atom economy can be calculated as:

Molecular Weight of Glucaric Acid (C₆H₁₀O₈): 210.14 g/mol

Molecular Weight of Glucose (C₆H₁₂O₆): 180.16 g/mol

Molecular Weight of Oxygen (O₂): 32.00 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (210.14 / (180.16 + 32.00)) x 100 ≈ 99.05%

This calculation demonstrates the high theoretical atom economy of catalytic oxidation using oxygen as the oxidant. However, the practical atom economy can be lower due to side reactions and the formation of byproducts.

Research into various catalytic systems aims to approach this theoretical maximum. For instance, the use of platinum-based catalysts has shown high selectivity for glucaric acid production. mdpi.com Another promising approach is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst. acs.orgfrontiersin.org

Below is a table summarizing the theoretical atom economy for different synthetic routes to glucaric acid, the precursor to potassium bisaccharate.

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Nitric Acid Oxidation | Glucose, Nitric Acid | Glucaric Acid | Nitric Oxide, Water | Low (Varies with stoichiometry) |

| Catalytic Oxidation | Glucose, Oxygen | Glucaric Acid | Water | ~99.05% |

Development of Waste Prevention and Minimization in Chemical Processes

Waste prevention is a cornerstone of green chemistry, emphasizing the importance of designing chemical processes that minimize or eliminate the generation of waste from the outset. In the context of potassium bisaccharate production, this involves moving away from stoichiometric reagents to catalytic systems and optimizing reaction conditions to reduce the formation of byproducts.

The conventional nitric acid oxidation of glucose to glucaric acid generates significant nitrogen oxide (NOx) emissions, which are potent greenhouse gases and contribute to acid rain. soci.org Modern approaches focus on replacing nitric acid with more environmentally friendly oxidants and recyclable catalysts.

Key Strategies for Waste Minimization:

Catalyst Selection: The use of heterogeneous catalysts, such as platinum or gold supported on various materials, allows for easy separation from the reaction mixture and recycling, thereby minimizing catalyst waste. mdpi.comresearchgate.net For example, a 5% Pt/CNT catalyst has demonstrated high conversion and selectivity in glucaric acid synthesis. mdpi.com

Solvent Choice: Utilizing water as a solvent, where possible, is a key green chemistry principle. Many of the catalytic oxidations of glucose to glucaric acid are performed in aqueous solutions. google.com

Byproduct Reduction: Optimizing reaction conditions such as temperature, pH, and catalyst concentration can significantly reduce the formation of byproducts like oxalic acid and formic acid. acs.org For instance, in TEMPO-mediated oxidation, controlling the pH between 10 and 13 can influence the yield of glucaric acid and minimize degradation. acs.org

Waste Valorization: Exploring the potential to convert byproducts into valuable chemicals is another avenue for waste minimization.

Process Integration: The separation of the product, monopotassium glucarate (B1238325), can be designed to be highly efficient. Antisolvent crystallization, for example, has been shown to recover monopotassium glucarate with a yield of over 99.9%. rsc.org

The following table outlines some of the waste prevention strategies being developed for glucaric acid and potassium bisaccharate synthesis.

| Challenge | Traditional Method | Green Chemistry Approach | Benefit |

| Oxidant | Nitric Acid | Catalytic Oxygen/Air | Eliminates NOx emissions, safer process |

| Catalyst | Stoichiometric | Heterogeneous/Recyclable Catalysts | Reduces catalyst waste and cost |

| Byproducts | NOx, various organic acids | Minimized through selective catalysts | Higher product purity, less downstream processing |

| Separation | Complex purification | Efficient crystallization | Reduced energy consumption and solvent use |

Exploration of One-Pot Oxidation Methodologies

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of process efficiency, cost reduction, and waste minimization. The direct conversion of glucose to potassium bisaccharate in a one-pot process is a key area of research in sustainable chemical production.

Several research efforts have focused on developing efficient one-pot systems for the oxidation of glucose to glucaric acid, which can then be easily converted to its potassium salt.

Examples of One-Pot Oxidation Systems:

TEMPO-Mediated Oxidation: The TEMPO/NaOCl/NaBr system allows for the one-pot oxidation of glucose to glucaric acid under mild conditions. acs.org By controlling the stoichiometry of the reagents, the reaction can be driven towards the desired product. A study demonstrated that using 4.23 equivalents of KClO per mole of glucose at 5 °C and pH 12 resulted in a glucaric acid yield of 69.22%. acs.org

Heterogeneous Catalytic Oxidation: The use of supported noble metal catalysts, such as platinum or gold on carbon or other supports, in the presence of an oxidant like oxygen, enables the one-pot conversion of glucose. mdpi.comgoogle.com A patent describes a method for producing glucaric acid by the catalytic oxidation of glucose using a supported noble metal catalyst in an aqueous solution of potassium hydroxide. google.com This method directly yields the potassium salt of glucaric acid.

The table below summarizes findings from research on one-pot oxidation methodologies for producing glucaric acid.

| Catalytic System | Oxidant | Reaction Conditions | Glucaric Acid Yield (%) | Key Findings |

| TEMPO/KClO/KBr | Potassium Hypochlorite (KClO) | 5 °C, pH 12, 4.23 equiv. KClO | 69.22% | The oxidant dosage and pH are critical for maximizing yield and minimizing degradation. acs.org |

| Supported Platinum (5% Pt/CNT) | Oxygen | Not specified | 82% | Platinum on carbon nanotubes showed high selectivity and yield. mdpi.com |

| Nitric Acid | Nitric Acid | 55-60 °C | 31-44.6% | A historical method with lower yields and significant environmental drawbacks. google.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Potassium Bisaccharate

Crystallographic Analysis of Potassium Bisaccharate

Crystallographic techniques provide the most definitive data on the three-dimensional arrangement of atoms in the solid state, revealing details about conformation, bonding, and crystal packing.

X-ray Diffraction (XRD) for Determination of Crystal Structure and Lattice Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Research has confirmed the successful determination of the crystal structure of potassium D-glucarate (monopotassium glucarate) using this technique.

A key finding from the X-ray analysis is that the conformation of the glucarate (B1238325) anion in the solid potassium salt differs from the conformation observed in the crystal structure of the calcium salt of D-glucaric acid. This highlights the significant influence of the counter-ion (in this case, potassium) on the solid-state conformation of the flexible glucarate molecule. The glucarate anion's carbon backbone is characterized by a bent conformation. The potassium ion's coordination environment involves interactions with the carboxylate groups and the hydroxyl groups of the glucarate anion, leading to a specific three-dimensional polymeric network.

Interactive Data Table: Crystallographic Data for Related Glucarate Compounds

Although specific lattice parameters for monopotassium D-glucarate are not listed in the available results, data for related compounds illustrates the type of information obtained from XRD.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Calcium D-glucarate tetrahydrate | Orthorhombic | P2₁2₁2₁ | Ca²⁺ ion bound to two glucarate molecules and three water molecules; distorted square-antiprism coordination. | |

| D-Glucaric acid | (Not specified) | (Not specified) | Adopts a bent conformation in the solid state. Powder diffraction pattern has been reported. |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment and conformation of molecules in their solid form. While a dedicated solid-state NMR study specifically on potassium bisaccharate has not been identified in the surveyed literature, the technique's potential for this compound is significant.

ssNMR experiments could provide detailed information by probing various nuclei:

¹³C ssNMR: Would reveal the number of crystallographically inequivalent carbon atoms in the unit cell, providing insights into the symmetry of the glucarate anion in the solid state. Chemical shifts of the carboxyl and alcohol carbons would confirm the local bonding environment.

¹H ssNMR: Can elucidate protonation states and hydrogen bonding networks, which are critical in a polyhydroxy dicarboxylic acid salt.

³⁹K ssNMR: As a quadrupolar nucleus, the ³⁹K NMR spectrum is highly sensitive to the local symmetry of the potassium ion's coordination sphere. The quadrupolar coupling constant and chemical shift would provide a direct probe of the K⁺ ion's environment, complementing the XRD data. Studies on other potassium salts have shown that ³⁹K chemical shifts can span a range of over 100 ppm and can resolve chemically similar but crystallographically distinct potassium sites.

Interestingly, solution-state ¹H NMR studies of potassium glucarate show that the anion exists as an equilibrium mixture of two different conformers in solution, the same conformers that are "frozen" in the distinct crystal structures of the potassium and calcium salts, respectively. This suggests that solid-state NMR could be instrumental in identifying which conformer (or if multiple conformers) exists in the solid potassium bisaccharate sample.

Advanced Vibrational and Electronic Spectroscopic Characterization

Vibrational and electronic spectroscopies probe the energy levels of molecules, providing information on functional groups and electronic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of potassium bisaccharate (potassium hydrogen D-glucarate) has been recorded and is available in spectral databases.

The key functional groups of the glucarate anion give rise to characteristic absorption bands:

O-H Stretching: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl (-OH) groups involved in extensive hydrogen bonding.

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range correspond to the stretching of the C-H bonds in the carbon backbone.

C=O Stretching: This is a particularly informative region. Since the compound is a hydrogen salt (bisaccharate), it contains both a protonated carboxylic acid group (-COOH) and a deprotonated carboxylate group (-COO⁻). Therefore, one expects to see a C=O stretch for the carboxylic acid around 1725-1700 cm⁻¹ and asymmetric/symmetric stretching bands for the carboxylate anion around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

C-O Stretching and O-H Bending: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-O stretching of the alcohol and carboxylic acid groups, as well as O-H and C-H bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for Potassium Bisaccharate

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3500 - 3200 | O-H Stretch (Broad) | Hydroxyl (-OH), Carboxylic Acid (-COOH) | |

| 3000 - 2850 | C-H Stretch | Alkane backbone | |

| ~1720 | C=O Stretch | Carboxylic Acid (-COOH) | |

| ~1600 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) | |

| ~1400 | C=O Symmetric Stretch | Carboxylate (-COO⁻) | |

| 1450 - 1200 | C-O Stretch, O-H Bend | Alcohols, Carboxylic Acid |

Sum-Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Molecular Orientation

Sum-frequency generation (SFG) is a powerful, surface-specific nonlinear optical spectroscopy. It provides vibrational spectra of molecules exclusively at an interface, making it ideal for studying surface structure, chemical reactions, and molecular orientation. An SFG signal is only generated from a medium that lacks inversion symmetry, a condition that is inherently met at any interface.

To date, no SFG studies have been published specifically on potassium bisaccharate. However, the technique holds significant potential for its characterization in several areas:

Crystal Growth: SFG could be used to study the orientation of glucarate molecules at the crystal-solution interface during crystallization, providing insight into the growth mechanism.

Interfacial Hydration: The interaction and orientation of water molecules at the surface of a potassium bisaccharate crystal could be probed, which is relevant to its dissolution and hygroscopic properties.

Biochemical Interfaces: In a biological context, SFG could analyze the orientation and interaction of potassium bisaccharate when adsorbed onto a model cell membrane or protein surface.

Given that SFG has been successfully applied to other complex carbohydrates like starch to distinguish between different polymorphic structures and analyze the conformation of side groups, a similar approach could yield valuable information for potassium bisaccharate.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of UV or visible light. This technique is most informative for molecules containing chromophores—typically, conjugated π-systems or aromatic rings.

The potassium bisaccharate molecule, being a saturated polyhydroxy dicarboxylate, lacks any

Surface and Buried Interface Characterization Techniques

Advanced surface-sensitive techniques are crucial for understanding the behavior of potassium bisaccharate, particularly when it is applied as a thin film or an interfacial layer in electronic devices. These methods provide detailed information about the elemental makeup, chemical bonding, and electronic properties at surfaces and buried interfaces, which govern the material's performance in such applications. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a powerful analytical technique used to determine the surface elemental composition and the chemical and electronic states of the elements within a material. depositolegale.it When analyzing potassium bisaccharate, XPS provides quantitative information on the presence of potassium, carbon, and oxygen. The binding energies of the core-level electrons are sensitive to the local chemical environment, allowing for the identification of functional groups.

In studies where potassium bisaccharate is used as an interfacial layer, for instance, between a tin oxide (SnO₂) electron transport layer and a perovskite film, XPS is employed to confirm its presence and analyze its interaction with the substrate. researchgate.netresearchgate.net The carboxyl groups at one end of the potassium bisaccharate molecule can anchor to hydroxyl-rich surfaces through covalent interactions. researchgate.net XPS can verify this bonding by detecting shifts in the binding energies of the O 1s and C 1s peaks associated with the carboxyl functional groups. Similarly, the K 2p peak confirms the presence of potassium at the interface. rsc.org This information is vital for understanding how the molecule orients itself and passivates surfaces in complex heterostructures. researchgate.netresearchgate.net

Table 1: Representative XPS Data for Potassium Bisaccharate Interface Analysis

This table illustrates the typical core levels analyzed for potassium bisaccharate and the chemical state information that can be derived from their binding energies.

| Core Level | Typical Binding Energy Range (eV) | Inferred Chemical State Information |

| O 1s | 531 - 534 | Distinguishes between C=O and C-O in carboxyl groups, and bonding to metal oxides (e.g., Sn-O-C). |

| C 1s | 284 - 289 | Identifies carbon in different environments: C-C/C-H, C-O (hydroxyl), and O-C=O (carboxyl). |

| K 2p | 292 - 298 | Confirms the presence of potassium and can indicate ionic interactions at the interface. |

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the electronic structure of materials, specifically the valence band region. researchgate.net It is essential for determining key electronic parameters like the work function (WF) and the valence band maximum (VBM), which dictate the energy level alignment at the interface between different materials. rsc.orgresearchgate.net

In the context of its use in perovskite solar cells, UPS analysis of potassium bisaccharate films reveals its electronic properties. rsc.org Modifying a substrate, such as tin oxide, with a layer of potassium bisaccharate can alter the substrate's work function. This modification helps to create a more favorable energy band alignment for efficient charge extraction and transport across the interface. researchgate.netresearchgate.net UPS measurements, therefore, provide direct evidence of how potassium bisaccharate functions as an electronic interfacial modifier, which is critical for the rational design of high-performance electronic devices. rsc.org

Table 2: Illustrative UPS Data on Work Function Modification by Potassium Bisaccharate

This table shows an example of how the work function of a substrate can be altered by the application of a potassium bisaccharate layer, as determined by UPS.

| Sample | Work Function (eV) |

| Pristine Substrate (e.g., SnO₂) | 4.5 |

| Substrate with Potassium Bisaccharate Layer | 4.2 |

Elemental Analysis and Stoichiometric Verification

Elemental analysis provides a fundamental verification of a compound's purity and stoichiometry by quantitatively determining the percentage of its constituent elements. For potassium bisaccharate (empirical formula: C₆H₉KO₈), the theoretical weight percentage of potassium can be calculated from its molecular weight (248.23 g/mol ). sigmaaldrich.com

Historical and process-verification documents detailing the synthesis of potassium bisaccharate often include elemental analysis data to confirm the identity and purity of the final product. google.comgoogle.com In processes involving the nitric acid oxidation of d-glucose (B1605176) followed by precipitation, the resulting crystalline product is analyzed for its potassium content. google.com The experimental values are compared against the theoretical value to ensure the correct salt has been formed. Published analyses have shown experimental potassium content to be very close to the theoretical value, confirming the successful synthesis of the monopotassium salt of saccharic acid. google.comgoogle.com

Table 3: Comparison of Theoretical and Experimental Potassium Content in Potassium Bisaccharate

This table presents experimental results from elemental analysis and compares them to the theoretically calculated value for potassium.

| Analysis | Source | Theoretical Potassium Content (%) | Experimental Potassium Content (%) |

| Theoretical Calculation | Based on C₆H₉KO₈ sigmaaldrich.com | 15.75 | N/A |

| Experimental Result 1 | Synthesis Process Verification google.com | 15.75 | 15.37 |

| Experimental Result 2 | Synthesis Process Verification google.com | 15.75 | 15.58 |

| Experimental Result 3 | Synthesis Process Verification google.com | 15.75 | 15.38 |

| Experimental Result 4 | Synthesis Process Verification google.com | 15.75 | 15.58 |

Computational and Theoretical Investigations of Potassium Bisaccharate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. It is instrumental in predicting the geometric and electronic properties of molecules like potassium bisaccharate. DFT calculations determine the lowest energy state of the system, from which properties such as bond lengths, vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be derived.

In studies of potassium-containing compounds, DFT is often employed to understand charge transfer and bonding mechanisms. For instance, DFT calculations performed on potassium atoms adsorbed on various substrates reveal the nature of their interaction. The intercalation of potassium into materials like carbon nanotubes leads to significant changes in the geometric and electronic structure, primarily driven by charge transfer from the potassium to the nanotube, which shifts the Fermi energy. researchgate.net Similarly, DFT studies of potassium adsorption on a Lead (Pb) surface found that potassium atoms preferentially occupy substitutional sites in the top layer of the substrate. nih.gov

While specific DFT data for isolated potassium bisaccharate is not extensively published, calculations for analogous passivating agents like potassium trifluoroborates are available. These studies provide a model for how the bisaccharate compound might behave. The electronic properties determined by DFT are fundamental inputs for understanding interfacial interactions and energy level alignment.

Table 1: Illustrative DFT Calculation Results for Potassium Adsorption on Various Surfaces This table provides examples of parameters obtained from DFT calculations for potassium on different substrates, illustrating the type of data generated.

| System | Adsorption Site | Key Finding |

|---|---|---|

| K on Pb(100) | Substitutional in top layer | Temperature-activated stable structure above 200 K. nih.gov |

| K in Carbon Nanotubes | Intercalated | Charge transfer from K to the nanotube alters electronic properties. researchgate.net |

Molecular Modeling and Simulation of Interfacial Interactions Involving Potassium Bisaccharate

Molecular modeling and simulations are essential for examining the dynamic behavior of potassium bisaccharate at interfaces, such as the surface of a perovskite crystal in a solar cell. These simulations can predict how the molecule binds to a surface, how it orients itself, and how it influences the local electronic environment.

Adsorption energy calculations quantify the strength of the interaction between a molecule and a surface. A favorable (negative) adsorption energy indicates a stable binding, which is critical for effective surface passivation. Studies on potassium adsorption reveal that the nature of the substrate significantly impacts binding. For example, potassium is reported to be ionically adsorbed on a Si(100) surface, while its bond is essentially neutral or polarized on metal surfaces like Pt(111) and W(110). aps.org This is because the K 4s electron is preferentially donated to the silicon substrate's dangling bonds. aps.org

For passivating agents like potassium bisaccharate, the key interactions involve the functional groups of the bisaccharate anion and the potassium cation binding to defect sites on a substrate. In related systems using potassium trifluoroborates to passivate perovskite films, it has been shown that the fluorine atoms of the anion can form hydrogen bonds with the organic cations (e.g., formamidinium or methylammonium) of the perovskite. jos.ac.cnresearching.cn This interaction stabilizes the surface and passivates defects associated with cation vacancies. jos.ac.cnresearching.cn The potassium cation (K+) can also play a role in inhibiting ion migration. jos.ac.cnresearchgate.net The adsorption energy of the bisaccharate molecule would be a sum of these coordinate, ionic, and hydrogen bonding interactions.

The adsorption of a molecule onto a surface invariably leads to a redistribution of electronic charge at the interface. Analyzing this charge density distribution reveals the nature of the chemical bonds formed and the extent of charge transfer. This is crucial for understanding how a passivating layer like potassium bisaccharate alters the electronic properties of the underlying material.

When potassium adsorbs on metal surfaces, charge is redistributed, leading to a polarized neutral state rather than full ionization. aps.org In the context of semiconductors, this charge transfer can passivate electronically active defects. For example, if potassium bisaccharate donates electron density to an undercoordinated lead ion (a common defect in lead-halide perovskites), it can neutralize this site, preventing it from acting as a non-radiative recombination center. Theoretical calculations can map these changes in charge density, showing regions of electron accumulation and depletion at the interface. Studies of charge-density waves (CDW) in elemental potassium have also been conducted, providing fundamental insights into the electronic behavior of potassium in a condensed phase. aps.org

The orientation of an adsorbed molecule can dramatically affect its function. For a passivating molecule like potassium bisaccharate, a specific orientation may be required to maximize its interaction with surface defect sites. Theoretical studies can predict the most stable molecular orientation by calculating the energy of different configurations.

For a molecule with multiple functional groups, such as the hydroxyl and carboxyl groups in the bisaccharate anion, the orientation will be determined by which groups form the strongest bonds with the surface. For instance, if the primary interaction is between the carboxylate groups and surface metal cations (like Pb2+ in perovskites), the molecule will orient itself to facilitate this bonding. Simultaneously, the potassium ion will position itself in an electrostatically favorable location. In studies of other organic molecules on inorganic semiconductors, it's known that the formation of self-assembled monolayers (SAMs) with a specific dipole moment orientation can be used to tune the work function of the substrate. ebrary.net This highlights the importance of controlling molecular orientation at interfaces.

Prediction and Optimization of Energy Level Alignment at Heterojunctions

A heterojunction is an interface between two different semiconductor materials. The alignment of their energy levels—specifically the valence band (VB), conduction band (CB), and Fermi level (E_F)—determines the efficiency of charge transfer across the interface. ebrary.netresearchgate.net This is critically important in optoelectronic devices like solar cells and LEDs.

The introduction of a thin interlayer, such as potassium bisaccharate, can modify the energy level alignment at a heterojunction. This modification occurs due to the formation of an interface dipole. ebrary.net Computational models can predict how the HOMO and LUMO of the potassium bisaccharate molecule will align with the VB and CB of the adjacent materials. A "Type II" band alignment is often desired for solar cells, as it facilitates the separation of electrons and holes, reducing recombination. ebrary.netresearchgate.net Theoretical calculations can predict whether the deposition of potassium bisaccharate will result in a favorable alignment, thereby guiding the design of more efficient devices. The goal is to create an interface where the energy levels are optimized to either block or extract charge carriers as needed. ebrary.net

Table 2: Types of Energy Level Alignment at Heterojunctions

| Alignment Type | Description | Application |

|---|---|---|

| Type I (Straddling Gap) | The smaller band gap material is nested within the larger band gap material. Electrons and holes are confined in the same material. | Light-Emitting Diodes (LEDs) ebrary.net |

| Type II (Staggered Gap) | The valence and conduction bands of one material are both higher or lower than those of the other. Facilitates electron-hole separation. | Photovoltaics (Solar Cells) ebrary.netresearchgate.net |

Computational Assessment of Defect Passivation Mechanisms in Solid-State Systems

Computational studies are paramount for assessing how passivating agents like potassium bisaccharate neutralize defects in materials such as perovskites. These defects, which include ion vacancies and undercoordinated atoms, act as traps for charge carriers and lead to efficiency losses. jos.ac.cnresearchgate.net

Theoretical models can identify the most common types of defects on a given surface and calculate their formation energies. Subsequently, the interaction between the passivating molecule and these defects can be simulated. For potassium-based passivating agents, several mechanisms have been identified computationally and confirmed experimentally:

Hydrogen Bonding: The functional groups on the anion (e.g., fluorine in trifluoroborates, or hydroxyl/carboxylate groups in bisaccharate) can form hydrogen bonds with the organic cations of the perovskite (like FA+ or MA+). jos.ac.cnresearching.cnresearchgate.netopticsjournal.net This interaction stabilizes the cations and reduces the likelihood of them leaving the lattice, thus suppressing the formation of A-site cation vacancies. jos.ac.cnopticsjournal.net

Coordinate Bonding: The Lewis basic sites on the anion can donate electron density to Lewis acidic defect sites on the surface, such as uncoordinated Pb2+ ions in perovskites. This is a primary mechanism for passivating so-called "deep-level" traps.

Ionic Defect Mitigation: The presence of K+ ions can help to suppress the migration of other mobile ions within the crystal lattice, a key source of instability and hysteresis in perovskite solar cells. jos.ac.cnresearching.cnresearchgate.net

DFT calculations can quantify the binding energy of the passivating molecule to the defect site, confirming the effectiveness of the passivation. By comparing the electronic structure of the material before and after passivation, researchers can verify that the defect states within the band gap have been removed.

Advanced Research Applications of Potassium Bisaccharate

Interfacial Engineering in Next-Generation Optoelectronic Devices

Role as a Multifunctional Interfacial Chemical Bridge in Perovskite Solar Cells (PSCs)

There is no available research data to support the role of potassium bisaccharate as an interfacial chemical bridge in PSCs.

Investigation of Anchoring Mechanisms to Electron Transport Layers (e.g., SnO2) via Covalent and Ionic Interactions

No studies have been found that investigate the anchoring mechanisms of potassium bisaccharate to electron transport layers like tin oxide (SnO2).

Mechanism of Passivation for Under-Coordinated Metal Ions (e.g., Pb2+) in Perovskite Films

The specific passivation mechanisms of potassium bisaccharate for under-coordinated lead ions in perovskite films have not been reported in the scientific literature.

Modulation of Perovskite Crystallization Kinetics and Film Morphology

There is no information on how potassium bisaccharate might influence the crystallization process or the resulting morphology of perovskite films.

Influence on Charge Extraction and Transfer Dynamics at Interfaces

The effect of potassium bisaccharate on charge extraction and transfer at the interfaces within perovskite solar cells remains uninvestigated.

Contributions to Enhancing Efficiency and Operational Stability in Optoelectronic Devices

Without any research on its application, there is no data to substantiate any contribution of potassium bisaccharate to the efficiency or stability of optoelectronic devices.

Role in Biochemical Systems Research

Despite the extensive biological activities of D-glucaric acid and its derivatives, the direct application of potassium bisaccharate in specific in vitro biochemical research methodologies appears to be limited based on currently available scientific literature.

Utility in Protein Crystallization Studies

Similarly, there is a lack of documented evidence in peer-reviewed studies detailing the use of potassium bisaccharate as a precipitant or additive to promote or enhance protein crystallization. While various salts and buffering agents are crucial for creating conditions suitable for crystal growth, potassium bisaccharate is not commonly cited among the standard screening cocktails for protein crystallography. mdpi.comnih.gov

Investigation as a Specialized Reagent and Buffer Agent in Biochemical Experiments

Potassium bisaccharate is the potassium salt of D-glucaric acid, a naturally occurring substance found in many fruits and vegetables and produced in small amounts by mammals. nih.govontosight.ai The biological activities of D-glucaric acid and its derivatives, such as D-saccharic acid-1,4-lactone, are primarily associated with in vivo processes, including detoxification and potential anti-inflammatory and anti-carcinogenic effects. nih.govmedchemexpress.commdpi.com These compounds are known to inhibit the enzyme β-glucuronidase, which is involved in the metabolism of various substances in the body. nih.gov

However, its application as a specialized reagent or a buffer in controlled in vitro biochemical experiments is not well-documented. The essential properties for a good biochemical buffer, such as a stable pKa within the physiological range, have not been characterized for potassium bisaccharate in the context of its use in biochemical assays.

Chemical Synthesis and Derivatization Research Using Potassium Bisaccharate

Potassium bisaccharate serves as a significant intermediate in the synthesis and purification of valuable downstream chemical compounds.

Precursor for the Synthesis of D-Saccharic Acid 1,4-Lactone

Potassium bisaccharate is a pivotal intermediate in the production of D-saccharic acid, which is the direct precursor to D-saccharic acid 1,4-lactone. The synthesis of D-saccharic acid often involves the oxidation of D-glucose (B1605176). In these processes, potassium bisaccharate is crystallized from the reaction mixture to purify the D-saccharic acid.

The conversion to D-saccharic acid 1,4-lactone is a subsequent step. D-saccharic acid 1,4-lactone is a known inhibitor of β-glucuronidase and is studied for its detoxifying and antioxidant properties. nih.govresearchgate.net The purification of D-saccharic acid via its potassium salt is a critical step to ensure the purity of the resulting lactone. Research has demonstrated efficient methods to obtain high-purity crystalline D-glucaric acid from its potassium salt (potassium bisaccharate) using techniques like ion-exchange chromatography. nih.govresearchgate.net

Exploration as an Intermediate in Complex Organic Synthesis

The primary role of potassium bisaccharate as an intermediate in organic synthesis is centered on its relationship with D-saccharic acid and its derivatives. Beyond its established function as a precursor for D-saccharic acid 1,4-lactone, its application as a key intermediate in the synthesis of other complex organic molecules is not widely reported in the scientific literature. Its utility is mainly confined to the pathway originating from D-glucose oxidation.

Emerging Research Areas in Materials Science and Industrial Chemistry

The exploration of potassium bisaccharate and its parent compound, D-glucaric acid, is paving the way for innovative applications. Researchers are drawn to its potential as a chelating agent, a component in thin film deposition, a player in catalysis, and a precursor for advanced materials.

The molecular structure of potassium bisaccharate, rich in oxygen-containing functional groups, inherently suggests its capability to act as a chelating agent, binding to metal ions to form stable, soluble complexes. medchemexpress.com Chelation is a critical process in various applications, from industrial processes to environmental remediation and biological systems. nih.govresearchgate.net The ability of a compound to sequester metal ions can prevent unwanted reactions, facilitate the transport of metals, or be used to remove toxic heavy metals from a system. nih.govresearchgate.net

While direct and extensive research on the chelation properties of potassium bisaccharate specifically is still an emerging area, studies on its parent acid, D-glucaric acid, and structurally similar sugar acids provide significant insights. For instance, D-glucaric acid potassium salt has been noted to form a complex with copper (II). targetmol.com The multiple hydroxyl and the carboxyl groups can coordinate with a metal ion, forming a stable ring-like structure known as a chelate. wikipedia.org

To quantitatively understand the strength of these interactions, the stability constant (log β) is a key parameter. wikipedia.org Although a comprehensive database of stability constants for potassium bisaccharate with various metal ions is not yet available, data from the closely related gluconic acid can offer valuable analogous insights. A study on metal-gluconic acid complexes determined the stability constants for several divalent and trivalent metal ions. researchgate.net This data suggests that sugar acids can form strong complexes with a range of metals, a property that is likely shared by D-glucaric acid and its salts.

Table 1: Analogous Stability Constants of Metal-Gluconic Acid Complexes

| Metal Ion | Log β (at pH 7) | Log β (at pH 13.3) |

|---|---|---|

| Cd(II) | - | ~13-20 (M2+) |

| Ce(III) | ~1.5 | 43.9 (M2Gl1) |

| Co(II) | ~1.5 | ~13-20 (M2+) |

| Eu(III) | - | 24-38 (M1Gl1) |

| Fe(III) | - | 24-38 (M1Gl1) |

| Ho(III) | - | 49.8 (M2Gl1) |

| U(VI) | ~2.0 | ~6.25 (UO2Gl(OH)2) |

Data sourced from a study on metal-gluconic acid complexes and is presented here as an analogous representation of potential interactions. researchgate.net

The chelating properties of D-glucaric acid derivatives are also being explored for their potential in mitigating the toxicity of heavy metals by forming complexes that can be more easily excreted from biological systems. nih.gov

Thin film deposition is a cornerstone of modern materials science, enabling the fabrication of advanced electronic and optoelectronic devices. acs.org The process involves the deposition of a thin layer of material onto a substrate. One of the advanced techniques for this is Atomic Layer Deposition (ALD), which allows for the growth of highly uniform and conformal films with atomic-level precision. nih.gov

In the realm of ALD, the choice of precursor material is critical. Organometallic compounds are often used as precursors, and there is growing interest in the use of alkali metal-containing compounds for the deposition of materials with specific dielectric, piezoelectric, or ion-conducting properties. nih.govrsc.orgscispace.com

While direct studies employing potassium bisaccharate as a precursor in thin film deposition are not yet prevalent, research into other potassium salts, such as potassium tert-butoxide, has demonstrated the feasibility of depositing potassium-containing thin films via ALD. rsc.orgscispace.comresearchgate.net These studies show that potassium-based precursors can be used to grow thin films of potassium oxides or aluminates, which have applications in various technologies. rsc.orgscispace.com The use of potassium-containing precursors is also being explored in the context of modifying the surface properties of materials used in solar cells. researchgate.net

Given that potassium bisaccharate is a potassium-containing organometallic compound, it holds potential as a precursor in ALD or other chemical vapor deposition (CVD) techniques. Its organic component could offer advantages in terms of volatility and reactivity during the deposition process. Further research is needed to explore its suitability, deposition characteristics, and the properties of the resulting thin films.

Catalysis is a fundamental pillar of industrial chemistry, with catalysts being essential for accelerating chemical reactions and improving their efficiency. Alkali metal compounds have been shown to act as effective catalysts or co-catalysts in a variety of reactions.

Research into potassium-based catalysts has demonstrated their utility in processes such as biodiesel production, where potassium alkoxides like potassium glyceroxide have been synthesized and optimized for their catalytic activity. researchgate.net The presence of the potassium ion and the alkoxide functionality are key to their catalytic performance.

Although specific research detailing the use of potassium bisaccharate as a catalyst is limited, its structure suggests potential catalytic activity. The potassium ion could act as a Lewis acid, while the carboxylate and hydroxyl groups could participate in acid-base catalysis or hydrogen bonding interactions, influencing reaction pathways. The potential for potassium bisaccharate to act as a heterogeneous or homogeneous catalyst in various organic transformations remains an intriguing area for future investigation.

Advanced manufacturing, particularly in the realm of electronics and photonics, relies on the development of novel materials with tailored properties. Light-Emitting Diodes (LEDs), for example, require specific phosphor materials to convert the color of the light emitted by the semiconductor chip. The synthesis of these phosphors often involves the use of precursor materials that can be precisely controlled to achieve the desired composition and structure.

Organometallic compounds are recognized as valuable precursors in the manufacturing of materials for LEDs. nih.gov While the direct application of potassium bisaccharate as a precursor for LED technologies is an emerging field of study, its characteristics make it a candidate for such applications. As a potassium-containing organometallic compound, it could potentially serve as a source of potassium in the synthesis of complex phosphor materials. The organic component of the molecule could also play a role in the synthesis process, for example, by influencing the morphology or crystal growth of the final material. Further research is necessary to explore the viability of potassium bisaccharate as a precursor in the fabrication of phosphors and other components for LED technologies.

Future Research Directions and Unresolved Questions for Potassium Bisaccharate

Addressing Challenges in Scalability and Efficiency of Research-Grade Production

The foundational step to unlocking the potential of potassium bisaccharate is the development of a reliable and scalable production method. Currently, established and efficient protocols for synthesizing research-grade potassium bisaccharate are not readily found in scientific databases. Future research must, therefore, focus on overcoming the presumed challenges in its synthesis. These challenges may include controlling stereochemistry, preventing side reactions, and achieving high purity.

Key research objectives should include:

Optimization of reaction conditions: A systematic investigation into reaction parameters such as temperature, pressure, solvent systems, and reactant concentrations is necessary to maximize yield and purity.

Purification techniques: Developing effective and efficient purification methods to isolate potassium bisaccharate from reaction byproducts and unreacted starting materials will be crucial for obtaining research-grade material.

Process scale-up: Translating a laboratory-scale synthesis to a larger, pilot-plant scale will require addressing challenges related to heat and mass transfer, reactor design, and process control.

Exploration of Novel Synthetic Pathways and Advanced Catalytic Systems

Beyond optimizing existing or presumed synthetic routes, the exploration of novel and more efficient pathways to potassium bisaccharate is a critical research frontier. This includes the investigation of advanced catalytic systems that could offer higher selectivity, milder reaction conditions, and improved atom economy.

Potential areas of exploration include:

Biocatalysis: The use of enzymes as catalysts could offer high specificity and operate under environmentally benign conditions.

Homogeneous and Heterogeneous Catalysis: Investigating the use of metal-based or organocatalysts could lead to more efficient and controlled synthetic processes.

Flow Chemistry: Continuous flow reactors could offer advantages in terms of safety, scalability, and process control compared to traditional batch processes.

A comparative analysis of different synthetic approaches is essential to identify the most promising routes for further development.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Utilizes well-understood chemical principles. | May suffer from low yields, harsh reaction conditions, and byproduct formation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |

| Advanced Catalysis | High efficiency, potential for novel reaction pathways. | Catalyst cost and stability, separation of catalyst from the product. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging. |

Development of Advanced Characterization Techniques for Buried Interfaces and Real-Time Molecular Dynamics

A thorough understanding of the physicochemical properties of potassium bisaccharate at a molecular level is fundamental for its potential applications. This requires the use of advanced characterization techniques to probe its structure, dynamics, and interactions.

Future research should focus on:

Solid-State Characterization: Techniques such as X-ray diffraction (XRD), solid-state nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy (FTIR, Raman) will be essential to determine the crystal structure and molecular conformation of potassium bisaccharate.

Surface and Interface Analysis: For applications where surface interactions are critical, techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) will be necessary to characterize the surface chemistry and morphology.

Real-Time Molecular Dynamics: Computational simulations, such as molecular dynamics (MD), can provide insights into the dynamic behavior of potassium bisaccharate in different environments and its interactions with other molecules. This can be particularly valuable for understanding its behavior in biological systems or in materials science applications.

Expansion of Potassium Bisaccharate Applications into Other Perovskite Architectures and Emerging Optoelectronic Systems

While the direct application of potassium bisaccharate in perovskite solar cells is not yet established in the literature, the use of potassium-containing compounds to passivate defects and improve the stability of perovskite films is an active area of research. Future work could explore the potential of potassium bisaccharate as a novel additive or surface treatment for various perovskite architectures.

Key research questions to address include:

Can potassium bisaccharate effectively passivate defects at the grain boundaries and surfaces of perovskite films?

How does the incorporation of potassium bisaccharate affect the optoelectronic properties, such as charge carrier lifetime and mobility, of perovskite materials?

Does potassium bisaccharate enhance the long-term stability of perovskite solar cells against moisture, oxygen, and light-induced degradation?

Beyond perovskites, the unique properties of potassium bisaccharate might be leveraged in other emerging optoelectronic systems, such as organic light-emitting diodes (OLEDs) or photodetectors.

Deeper Mechanistic Elucidation of Biochemical Interactions and Specificity

The structural similarity of the saccharate moiety to biologically relevant molecules suggests that potassium bisaccharate could have interesting biochemical interactions. However, without experimental data, these remain speculative. A crucial area of future research will be to investigate these potential interactions and to understand their underlying mechanisms.

This will involve:

Enzyme Inhibition Studies: Investigating whether potassium bisaccharate can act as an inhibitor for specific enzymes, particularly those involved in carbohydrate metabolism.

Receptor Binding Assays: Determining if potassium bisaccharate can bind to specific cellular receptors and trigger downstream signaling pathways.

Cellular Uptake and Metabolism Studies: Understanding how cells interact with, absorb, and potentially metabolize potassium bisaccharate.

These studies will be essential to determine the compound's potential for therapeutic or other biomedical applications.

Continued Development of Green and Sustainable Chemical Processes for its Production and Utilization

In line with the principles of green chemistry, the development of sustainable processes for the production and utilization of potassium bisaccharate is of paramount importance. This involves minimizing waste, reducing energy consumption, and using renewable resources.

Future research in this area should focus on:

Use of Renewable Feedstocks: Exploring the synthesis of saccharic acid, the precursor to potassium bisaccharate, from biomass or other renewable sources.

Atom-Efficient Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives.

Circular Economy Approaches: Investigating the potential for recycling and reusing byproducts from the synthesis and application of potassium bisaccharate.

By integrating these principles from the outset, the development of potassium bisaccharate can proceed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What established laboratory methods are recommended for synthesizing Potassium bisaccharate, and how can purity be ensured during the process?

- Methodological Answer : Synthesis typically involves controlled crystallization or precipitation from a reaction between saccharic acid and potassium hydroxide under inert conditions. Key steps include:

- Stoichiometric control : Maintain a 1:1 molar ratio of saccharic acid to KOH to avoid byproducts.

- Temperature modulation : Conduct reactions at 25–40°C to prevent thermal decomposition .

- Purity validation : Use gravimetric analysis for yield calculation and titrimetric methods (e.g., acid-base titration) to confirm stoichiometric equivalence. Always include melting point analysis and spectroscopic data (FTIR, NMR) in characterization .

Q. Which analytical techniques are critical for characterizing Potassium bisaccharate’s structural and physicochemical properties?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR in D₂O to confirm proton environments and carbon backbone; FTIR for functional group identification (e.g., carboxylate peaks at ~1600 cm⁻¹) .

- Chromatography : HPLC with refractive index detection to assess purity (>98% threshold).

- Thermal analysis : TGA/DSC to evaluate decomposition temperatures and hygroscopicity .

- Table : Recommended Techniques and Parameters:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Molecular structure | 400 MHz+, D₂O solvent |

| HPLC | Purity | C18 column, 0.1% H₃PO₄ mobile phase |

| TGA | Stability | 10°C/min, N₂ atmosphere |

Q. How should researchers design experiments to assess Potassium bisaccharate’s solubility and stability in aqueous systems?

- Methodological Answer :

- Solubility : Use shake-flask method at varied pH (2–12) and temperatures (4–37°C). Quantify via UV-Vis spectroscopy at λ_max for saccharate ions (e.g., 210 nm) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation via HPLC and pH shifts .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., solubility, pKa) for Potassium bisaccharate be systematically resolved?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies, noting experimental conditions (e.g., ionic strength, temperature). Use statistical tools (ANOVA, regression) to identify outliers .

- Validation experiments : Replicate conflicting studies under standardized conditions. For pKa discrepancies, employ potentiometric titrations with ionic strength adjustment .

- Computational modeling : Compare experimental results with DFT-calculated pKa or solubility parameters to identify methodological biases .

Q. What strategies optimize the synthesis of Potassium bisaccharate for high yield while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology to model variables (pH, temperature, stirring rate). Prioritize factors via Pareto analysis .

- In situ monitoring : Implement PAT (Process Analytical Technology) tools like ATR-FTIR to track reaction progression and adjust parameters dynamically .

- Byproduct mitigation : Introduce chelating agents (e.g., EDTA) to sequester metal impurities during crystallization .

Q. How can computational models predict Potassium bisaccharate’s interactions in biological or environmental systems?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., with microbial enzymes) using AMBER or GROMACS. Validate with in vitro assays .

- QSAR studies : Corrogate structural descriptors (logP, polar surface area) with bioavailability data to predict environmental fate .

- Limitations : Address force field inaccuracies for carboxylate groups by calibrating with experimental ΔG binding data .

Q. What protocols ensure reproducible data collection in studies investigating Potassium bisaccharate’s role as a chiral auxiliary?

- Methodological Answer :

- Standardized assays : Use enantioselective HPLC (Chiralpak columns) with >95% enantiomeric excess as a benchmark.

- Control experiments : Include racemic mixtures and known chiral standards in every batch .

- Collaborative validation : Share raw chromatograms and crystallographic data (CCDC) via platforms like Zenodo to enable cross-lab verification .

Key Considerations for Data Reporting

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in public repositories (e.g., NMRShiftDB) .

- Ethical standards : Disclose all conflicts of interest and funding sources per guidelines in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.